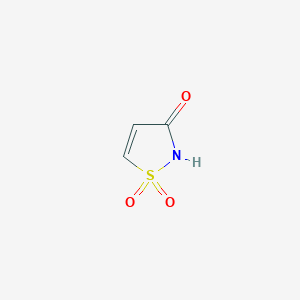
(4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The exact mechanism of action of (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of infectious agents, and reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate in lab experiments is its high potency and selectivity towards specific targets. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of new derivatives with improved selectivity and potency.
3. Investigation of the potential use of the compound in the treatment of other diseases.
4. Assessment of the compound's potential as a pesticide or in the development of new materials.
5. Investigation of the compound's potential as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate has shown promising results in scientific research for its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate involves the reaction of 6-chloropyridine-2-carboxylic acid with propylamine to form an amide intermediate. The intermediate is then reacted with sodium azide and copper sulfate to form the desired compound.
Applications De Recherche Scientifique
(4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate has been extensively studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and infectious diseases. It has also been studied for its use as a pesticide and in the development of new materials.
Propriétés
IUPAC Name |
(4-propyl-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-2-6-17-8-14-16-11(17)7-19-12(18)9-4-3-5-10(13)15-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENMVYMUYKUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1COC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2994764.png)




![1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994771.png)
![6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994772.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)
![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)

![3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2994780.png)